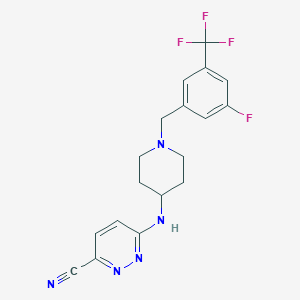

6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile

Beschreibung

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The compound 6-((1-(3-fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile is systematically identified by its IUPAC name, which reflects its hierarchical structure:

- Core scaffold : Pyridazine ring substituted at position 6 with an amino group.

- Amino substituent : A piperidin-4-yl group linked to a 3-fluoro-5-(trifluoromethyl)benzyl moiety.

Synonyms include this compound and pyridazine-3-carbonitrile derivatives with fluorinated benzyl substituents .

Molecular Geometry and Conformational Analysis

The molecular geometry is determined by:

- Pyridazine core : A six-membered heterocyclic ring with alternating single and double bonds, providing planarity.

- Amino-piperidinyl substituent : A piperidine ring (chair conformation) linked via a single bond to the pyridazine nitrogen.

- Fluorinated benzyl group : A 3-fluoro-5-(trifluoromethyl)benzyl moiety attached to the piperidine nitrogen.

| Structural Feature | Description |

|---|---|

| Piperidine ring | Chair conformation with equatorial placement of substituents for stability. |

| Benzyl substituent | Ortho-fluoro and para-trifluoromethyl groups create steric and electronic effects. |

| Cyano group | Electron-withdrawing nitrile at position 3 of pyridazine enhances planarity. |

Conformational flexibility arises from the single bonds connecting the piperidine to the benzyl group and the pyridazine. Computational studies suggest minimal steric hindrance between the cyano group and adjacent substituents, favoring a linear arrangement .

Electronic Structure and Substituent Effects

The electronic properties are dominated by:

- Electron-withdrawing groups (EWGs) :

- Cyano group (CN) : Enhances the electron-deficient nature of the pyridazine ring, stabilizing adjacent substituents.

| Substituent | Effect |

|---|---|

| CF₃ (para) | Reduces π-electron density of benzyl ring, increasing electrophilicity. |

| F (meta) | Modulates resonance, creating partial positive charges on adjacent carbons. |

| Piperidine NH | Potential hydrogen-bond donor, influencing solubility and crystal packing. |

Quantum mechanical calculations (e.g., HOMO/LUMO analysis) reveal that the cyano group lowers the LUMO energy, facilitating nucleophilic interactions. The fluorinated benzyl group further polarizes the molecule, enhancing dipole moments .

Intermolecular Interactions

Crystalline State

- Hydrogen bonding : The piperidine NH forms weak N–H···N interactions with adjacent cyano groups.

- π–π stacking : Pyridazine rings stack parallel to benzyl aromatic systems, stabilized by van der Waals forces.

- Halogen bonding : Fluorine atoms may participate in C–F···π interactions, though less prominent than H-bonds.

Solution State

- Solvation effects : Polar aprotic solvents (e.g., DMSO) stabilize the cyano group via dipole interactions.

- Aggregation : Fluorinated benzyl groups may drive hydrophobic clustering in aqueous media.

| Interaction Type | Strength | Role in Crystal Packing |

|---|---|---|

| Hydrogen bonding (N–H···N) | Moderate (2–5 kcal/mol) | Stabilizes lattice energy. |

| π–π stacking | Weak (1–3 kcal/mol) | Aligns aromatic systems for close packing. |

| C–F···π | Weak (0.5–2 kcal/mol) | Minor contribution to intermolecular forces. |

Eigenschaften

IUPAC Name |

6-[[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]amino]pyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N5/c19-14-8-12(7-13(9-14)18(20,21)22)11-27-5-3-15(4-6-27)24-17-2-1-16(10-23)25-26-17/h1-2,7-9,15H,3-6,11H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFVPEAUEULETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NN=C(C=C2)C#N)CC3=CC(=CC(=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648364 | |

| Record name | 6-[(1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)amino]pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032714-06-9 | |

| Record name | 6-[(1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)amino]pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

The compound 6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C16H17F4N5

- Molecular Weight : 367.34 g/mol

- CAS Number : 1286265-26-6

This compound features a pyridazine ring, a piperidine moiety, and a trifluoromethyl group, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling.

Research indicates that the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy. The incorporation of the piperidine ring is associated with improved binding affinity to specific receptors, particularly in the central nervous system (CNS) .

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. This may be attributed to its ability to modulate serotonin and norepinephrine levels in the brain.

- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against breast and colorectal cancer cells, with IC50 values ranging from 7.9 µM to 92 µM .

- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds containing trifluoromethyl groups:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in treating various conditions:

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer drugs .

- Neurological Disorders: Due to the piperidine structure, this compound may influence neurotransmitter systems, making it a candidate for research into treatments for conditions such as depression and anxiety . Its modulation of serotonin receptors could be significant in developing antidepressants.

Pharmacology

Research indicates that this compound may act as a selective inhibitor or modulator of specific biological pathways:

- Enzyme Inhibition: Studies have shown that similar compounds can inhibit enzymes involved in cancer progression and neurodegenerative diseases. This compound’s ability to bind to these enzymes could be explored further .

- Receptor Modulation: The structural components suggest potential interactions with various receptors, including those involved in pain modulation and inflammation. This opens avenues for developing analgesics or anti-inflammatory drugs .

Material Science

Beyond medicinal applications, this compound may also find utility in material science:

- Fluorinated Polymers: The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced materials with improved properties .

Case Studies

Several case studies highlight the applications of structurally similar compounds:

-

Case Study on Anticancer Activity:

- A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. These findings suggest that further optimization could yield potent anticancer agents.

-

Neuropharmacology Research:

- Research published in Neuropharmacology examined piperidine derivatives for their effects on serotonin receptors. Compounds with similar structures showed promise as novel antidepressants, indicating potential pathways for further investigation.

-

Material Development:

- A report from Polymer Science highlighted the use of fluorinated compounds in creating high-performance polymers. The unique properties imparted by trifluoromethyl groups were crucial for applications requiring thermal and chemical resistance.

Vergleich Mit ähnlichen Verbindungen

Pyridazine-3-carbonitrile Derivatives

A. 6-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridazine-3-carbonitrile (from )

- Core Structure : Pyridazine-3-carbonitrile.

- Substituent: A pyrazole ring with methyl, amino, and trifluoromethyl groups.

- This may reduce conformational flexibility and alter target binding kinetics .

B. 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid (from )

- Core Structure : Pyridazine-3-carboxylic acid.

- Substituent : A benzylpiperidine group lacking fluorine/trifluoromethyl groups.

- The unsubstituted benzyl group may reduce hydrophobic interactions in target binding .

Heterocyclic Compounds with Fluorinated Benzyl Groups

A. 1-(6-(3-Fluoro-5-(trifluoromethyl)benzyl)pyrimidin-4-yl)-N-(2-hydroxyethyl)indoline-4-carboxamide (from )

- Core Structure : Pyrimidine-indoline hybrid.

- Substituent : The same 3-fluoro-5-(trifluoromethyl)benzyl group as the target compound.

- Key Differences: The pyrimidine-indoline core may engage in distinct π-π stacking or hydrogen bonding compared to pyridazine.

B. 6-Amino-1-phenyl-4-(3-pyridinyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (from )

- Core Structure: Pyrano[2,3-c]pyrazole.

- Substituent: Trifluoromethyl and cyano groups.

- Key Differences: The fused pyrano-pyrazole system creates a rigid planar structure, contrasting with the flexible piperidine linker in the target compound. This rigidity may limit adaptation to enzyme active sites .

Piperidine/Piperazine-Linked Compounds

A. 2-Amino-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3,5-pyridinedicarbonitrile (from )

- Core Structure : Pyridinedicarbonitrile.

- Substituent : Piperazine-linked chlorotrifluoromethylpyridine.

- Key Differences: The piperazine linker (vs. The dual cyano groups may enhance electron-withdrawing effects but reduce solubility .

Structural and Functional Analysis

Key Differentiators of the Target Compound

Fluorinated Benzyl Group: The 3-fluoro-5-trifluoromethyl substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ) .

Piperidine Linker: Provides conformational flexibility for optimal target binding, unlike rigid cores (e.g., pyrano-pyrazole in ) .

Cyano Group: Balances electron-withdrawing effects and polarity, improving membrane permeability over carboxylic acid derivatives () .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically involves:

- Construction or procurement of the pyridazine-3-carbonitrile scaffold.

- Functionalization at the 6-position to introduce an amino substituent.

- Synthesis or introduction of the 1-(3-fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl moiety.

- Coupling of the amine-bearing piperidine with the pyridazine derivative.

Representative Synthetic Scheme

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Hydrazine + ketoester/diketone | Cyclization | Acid/base catalysis, reflux | Pyridazine-3-carbonitrile core |

| 2 | 4-Piperidone + 3-fluoro-5-(trifluoromethyl)benzyl aldehyde | Reductive amination | NaBH4 or catalytic hydrogenation, mild conditions | 1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-one intermediate |

| 3 | Intermediate from step 2 + ammonia or amine | Reduction/amination | Pd/C catalyzed hydrogenation or ammonium formate reduction | 1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl amine |

| 4 | 6-Chloropyridazine-3-carbonitrile + piperidinyl amine | Nucleophilic aromatic substitution | DMF, elevated temperature | Target compound: 6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile |

Research Findings and Optimization Notes

- Selectivity: The SNAr reaction at the 6-position of pyridazine is favored due to the electron-deficient nature of the heterocycle and the presence of a good leaving group (chloride or fluoride).

- Yield Optimization: Use of polar aprotic solvents and controlled temperature (80–120 °C) improves nucleophilic substitution efficiency.

- Purification: Products are typically purified by crystallization or preparative chromatography to remove unreacted amines and side products.

- Stability: The nitrile group remains stable under the reaction conditions used for amination and coupling, which is critical for maintaining biological activity.

- Fluorinated Aromatic Substituents: The presence of trifluoromethyl and fluoro substituents enhances lipophilicity and metabolic stability, and their introduction via benzylation is straightforward without affecting the piperidine ring.

Summary Table of Key Reaction Parameters

| Reaction Step | Solvent(s) | Temperature (°C) | Catalyst/Reagent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization to pyridazine core | Ethanol, Acetic acid | Reflux (~80-100) | Acid/base catalyst | 70–85 | Standard heterocyclic synthesis |

| Reductive amination of piperidone | Methanol, THF | 0–25 | NaBH4, Pd/C + H2 | 75–90 | Mild conditions to preserve groups |

| Amine formation from intermediate | Ethanol | Room temp | Ammonium formate, Pd/C | 80–95 | One-pot reduction and deprotection |

| SNAr coupling | DMF, DMSO | 80–120 | None or base (e.g., K2CO3) | 65–85 | Elevated temp favors substitution |

Q & A

Basic: What are the standard synthetic routes for 6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with the pyridazine-carbonitrile core. For example, highlights cyclization reactions using hydrazines to form pyrazolo-pyridazinone derivatives, which could be adapted for this compound. Key steps include:

- Piperidine modification : Introducing the 3-fluoro-5-(trifluoromethyl)benzyl group via nucleophilic substitution or reductive amination.

- Pyridazine coupling : Using Buchwald-Hartwig amination or SNAr reactions to attach the piperidine-amino group to the pyridazine-carbonitrile scaffold .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Structural characterization relies on:

- NMR spectroscopy : H and C NMR to confirm substituent positions and piperidine-pyridazine connectivity (e.g., δ ~7.5–8.5 ppm for pyridazine protons) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] expected ~424.15 g/mol).

- IR spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (C=O/C=N) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent selection : Ionic liquids like [bmim][BF] (as in ) enhance reaction efficiency for nitrile-containing heterocycles.

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) for C–N coupling, with ligands such as Xantphos to reduce side reactions.

- Temperature control : Gradual heating (80–120°C) to minimize decomposition of trifluoromethyl groups .

Advanced: How should researchers resolve discrepancies in spectroscopic data across studies?

Contradictions may arise from solvent effects or tautomerism. For example:

- Proton shifts in DMSO vs. CDCl : DMSO can deshield aromatic protons by ~0.3 ppm.

- Tautomeric equilibria : Pyridazine-amino groups may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to identify dynamic processes .

Advanced: What in vitro assays are suitable for evaluating biological activity?

- Antibacterial screening : Agar diffusion assays (as in ) against Gram-positive/negative strains.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphatases, given the compound’s piperidine and nitrile motifs (e.g., ’s phosphatase inhibitors).

- Cellular uptake studies : LC-MS quantification in cell lysates to assess permeability .

Basic: What purification methods are effective for this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for baseline separation.

- Recrystallization : Ethanol or acetonitrile yields high-purity crystals (≥95% by HPLC, as in ).

- Prep-HPLC : C18 columns with 0.1% TFA in water/acetonitrile for polar impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

- Core modifications : Replace pyridazine with pyrimidine (as in ) to assess heterocycle impact.

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF, -F) at the benzyl position to study hydrophobic interactions (see ’s fluorophenyl analogs).

- Bioisosteric replacement : Swap the carbonitrile with a carboxylic acid to probe hydrogen-bonding effects .

Basic: What storage conditions prevent degradation of this compound?

- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent hydrolysis of the nitrile group.

- Solvent compatibility : Dissolve in anhydrous DMSO or DMF for long-term stability (≥6 months, per ).

- Light sensitivity : Amber glassware to avoid photodegradation of the trifluoromethylbenzyl moiety .

Advanced: How does fluorination at the benzyl position influence bioactivity?

Fluorine enhances metabolic stability and membrane permeability. shows that 4-fluorophenyl groups improve binding to targets like mGluR5. For this compound:

- Lipophilicity : LogP increases by ~0.5 with -CF substitution, enhancing blood-brain barrier penetration.

- Electron effects : Fluorine’s electron-withdrawing nature stabilizes charge-transfer interactions in enzyme active sites .

Advanced: What computational methods predict target interactions for this compound?

- Docking studies : Use AutoDock Vina with crystal structures of kinases (e.g., PDB 3QKK) to map piperidine-pyridazine interactions.

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Train on pyridazine-carbonitrile derivatives (e.g., ’s fipronil analogs) to predict IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.